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pyrazole-3-carboxylate

Cat. No.: B1314084 Get Quote

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 5-hydroxy-1-methyl-1H-
pyrazole-3-carboxylate

Abstract
This guide provides a comprehensive technical overview of the key spectroscopic

characteristics of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₃, M.W.:

170.17 g/mol ). As a valuable heterocyclic building block in medicinal chemistry and materials

science, unambiguous structural confirmation is critical. This document serves as a reference

for researchers, scientists, and drug development professionals, offering an in-depth analysis

of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. By synthesizing data from structurally analogous compounds and foundational

spectroscopic principles, this guide establishes a reliable predictive framework for its

characterization. Furthermore, it outlines robust, field-proven protocols for data acquisition and

a logical workflow for structural verification, ensuring scientific integrity and reproducibility.

Introduction to the Compound and Its Structural
Nuances
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole, a class of

heterocyclic compounds renowned for its wide range of biological activities and applications as
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synthetic intermediates.[1] Its structure features a central pyrazole ring, an N-methyl group, an

ethyl ester at the 3-position, and a hydroxyl group at the 5-position.

A crucial aspect of this molecule's chemistry is the potential for keto-enol tautomerism. The 5-

hydroxy form (1a) can exist in equilibrium with its 5-oxo tautomer, ethyl 1-methyl-5-oxo-4,5-

dihydro-1H-pyrazole-3-carboxylate (1b). The predominant tautomer is often dependent on the

solvent and physical state.[2] Spectroscopic analysis, particularly NMR, is essential to

determine which form is present under specific experimental conditions. This guide will focus

on the characterization of the 5-hydroxy tautomer, which is frequently observed in DMSO

solutions for similar compounds.[2]

Predictive Spectroscopic Profile
While a complete, published dataset for this exact molecule is not readily available, a highly

accurate predictive profile can be constructed by analyzing data from closely related analogs,

such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[2] and other substituted

pyrazoles.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons and

their connectivity. The expected spectrum in a solvent like DMSO-d₆ would show five distinct

signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
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Assignment
Predicted Shift
(δ, ppm)

Multiplicity Integration
Rationale and
Comparative
Insights

Ethyl -CH₃ ~ 1.30 Triplet (t) 3H

Typical range for

an ethyl ester

methyl group

coupled to a CH₂

group.

N-CH₃ ~ 3.75 Singlet (s) 3H

Consistent with

an N-methyl

group on an

electron-deficient

aromatic ring.

Ethyl -CH₂ ~ 4.25 Quartet (q) 2H

Typical range for

an ethyl ester

methylene group

coupled to a CH₃

group.

Pyrazole C4-H ~ 6.00 Singlet (s) 1H

The chemical

shift for the C4-H

proton in the

analogous

methyl 5-

hydroxy-1-

phenyl-1H-

pyrazole-3-

carboxylate is

observed at 5.98

ppm.[2]

Hydroxyl O-H > 11.0 Broad Singlet (br

s)

1H The acidic proton

of the enol

tautomer is

expected to be

significantly

downfield and
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may exchange

with water in the

solvent. The

phenyl analog

shows this

proton at a very

downfield shift of

12.16 ppm.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. Seven

distinct signals are predicted for the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Assignment Predicted Shift (δ, ppm)
Rationale and Comparative
Insights

Ethyl -CH₃ ~ 14.5
Standard chemical shift for an

ethyl ester methyl carbon.

N-CH₃ ~ 35.0
Typical range for an N-methyl

group on a pyrazole ring.

Ethyl -CH₂ ~ 60.0
Standard chemical shift for an

ethyl ester methylene carbon.

Pyrazole C4 ~ 95.0
The C4 carbon is expected to

be significantly shielded.

Pyrazole C3 ~ 140.0
Carbon bearing the ester

group, deshielded.

Pyrazole C5 ~ 158.0

Carbon bearing the hydroxyl

group, highly deshielded due

to the enolic oxygen.

Ester C=O ~ 162.0

Typical chemical shift for an

α,β-unsaturated ester carbonyl

carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Justification

~ 3200 (broad) O-H Stretching

A broad, strong

absorption

characteristic of a

hydrogen-bonded

hydroxyl group is

expected. The phenyl

analog shows a

similar peak at 3204

cm⁻¹.[2]

~ 2980 C-H (sp³) Stretching

Aliphatic C-H

stretching from the N-

methyl and ethyl

groups.

~ 1725 C=O (Ester) Stretching

Strong absorption

typical for an α,β-

unsaturated ester

carbonyl. The phenyl

analog shows this

peak at 1728 cm⁻¹.[2]

1600 - 1500 C=C / C=N Ring Stretching

Multiple bands

corresponding to the

pyrazole aromatic

system.

~ 1250 C-O Stretching

Strong C-O stretching

band associated with

the ester group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues.
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Molecular Ion (M⁺): For the molecular formula C₇H₁₀N₂O₃, the exact mass is 170.0691.

High-resolution mass spectrometry (HRMS) should detect the [M+H]⁺ ion at m/z 171.0764 in

positive ion mode (e.g., ESI⁺).

Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy

group (-OC₂H₅, 45 Da) from the ester, or the loss of the entire ethyl ester group.

Recommended Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized

protocols are recommended.

Sample Preparation
Ensure the sample is pure, as impurities will complicate spectral analysis. Recrystallization

or chromatography may be necessary.

Dry the sample thoroughly under vacuum to remove residual solvents, which can obscure

key signals, particularly in ¹H NMR.

NMR Data Acquisition Protocol
Solvent Selection: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes polar

compounds and allows for the observation of exchangeable protons like the O-H proton.

Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to

ensure adequate signal dispersion.

¹H NMR Parameters:

Acquire at a standard probe temperature (e.g., 298 K).

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Parameters:
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Acquire using a proton-decoupled pulse program.

A higher number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

IR Data Acquisition Protocol
Technique: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory, which requires minimal sample preparation.

Procedure:

Record a background spectrum of the clean ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact and record the sample spectrum.

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Mass Spectrometry Acquisition Protocol
Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile

compound.

Procedure:

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or

acetonitrile.

Infuse the solution directly into the ESI source.

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻

ions, respectively.

Perform HRMS analysis to confirm the elemental composition.
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Data Interpretation and Structural Verification
Workflow
A systematic approach is essential for unambiguous structure confirmation. The workflow

below outlines the logical process of integrating data from multiple spectroscopic techniques.
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Data Acquisition

Initial Analysis

Detailed NMR Interpretation

Final Verification

1. Acquire ¹H & ¹³C NMR

2. Acquire FT-IR

6. Assign ¹H NMR Signals
(Ethyl, N-Me, Pyrazole-H, OH)

NMR Data3. Acquire HRMS

5. Identify Functional Groups
(IR: O-H, C=O)

Vibrational Data

4. Confirm Molecular Formula
(HRMS: C₇H₁₀N₂O₃)

Mass Data

7. Assign ¹³C NMR Signals
(Correlate with ¹H)

2D NMR (HSQC/HMBC)
(Optional but recommended)

8. Structure Verified

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Verification.
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Conclusion
The structural elucidation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate relies on a

multi-technique spectroscopic approach. The predicted data presented in this guide, derived

from foundational principles and analysis of analogous structures, provides a robust framework

for its identification. Key identifying features include the characteristic singlet for the C4-H

proton around 6.00 ppm in the ¹H NMR spectrum, the highly deshielded O-H proton signal, a

strong ester carbonyl stretch near 1725 cm⁻¹ in the IR spectrum, and a molecular ion peak

consistent with the formula C₇H₁₀N₂O₃ in the mass spectrum. Adherence to the recommended

experimental protocols will ensure the acquisition of high-fidelity data, enabling researchers to

confidently confirm the structure of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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